molecular formula C15H18INO3 B2669297 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one CAS No. 1024134-57-3

3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one

Cat. No.: B2669297
CAS No.: 1024134-57-3
M. Wt: 387.217
InChI Key: HFVAZVPZBHYCJN-UHFFFAOYSA-N
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Description

3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one is a complex organic compound characterized by the presence of a cyclohexene ring substituted with an iodine atom and an amino group linked to a 3,4-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic iodination reaction, often using iodine or an iodine-containing reagent under acidic conditions.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclohexene ring.

    Attachment of the 3,4-Dimethoxyphenylmethyl Group: This step involves a reductive amination reaction, where the amine reacts with a 3,4-dimethoxybenzaldehyde derivative in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or amines.

    Addition: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide, potassium thiocyanate, or primary amines.

    Addition: Addition reactions can be facilitated by acids, bases, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted cyclohexene derivatives.

Scientific Research Applications

3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-bromocyclohex-2-EN-1-one: Contains a bromine atom instead of iodine, which affects its chemical properties and reactivity.

    3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-chlorocyclohex-2-EN-1-one:

Uniqueness

The presence of the iodine atom in 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one imparts unique reactivity and biological activity compared to its analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with molecular targets and its overall stability.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]-2-iodocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-19-13-7-6-10(8-14(13)20-2)9-17-11-4-3-5-12(18)15(11)16/h6-8,17H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAZVPZBHYCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C(C(=O)CCC2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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